2-(5-methoxy-1H-indol-2-yl)-1H-benzimidazole
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Overview
Description
SY-LB-57 is a highly potent bone morphogenetic protein receptor signaling agonist. It has shown significant potential in studies related to bone fractures and pulmonary arterial hypertension . This compound is known for its ability to stimulate cell proliferation and induce cell cycle shifts towards proliferative phases .
Preparation Methods
SY-LB-57 belongs to a novel class of indolyl-benzimidazoles. The synthesis of SY-LB-57 involves a one-pot synthetic methodology . This method is efficient and mimics the biochemical and functional activity of bone morphogenetic proteins. The synthetic route includes the formation of the indolyl-benzimidazole core, followed by functionalization to achieve the desired compound . Industrial production methods for SY-LB-57 are not extensively documented, but the one-pot synthesis approach suggests a scalable and efficient process .
Chemical Reactions Analysis
SY-LB-57 undergoes several types of chemical reactions, primarily involving phosphorylation and activation of intracellular signaling pathways . The compound increases the phosphorylation of Smad protein and promotes its nuclear translocation . It also activates the PI3K/Akt pathway and induces cytoplasmic localization of phosphorylated Akt . These reactions are typically carried out under conditions involving concentrations of SY-LB-57 ranging from 0.01 to 10 micromolar . The major products formed from these reactions include phosphorylated Smad and Akt proteins .
Scientific Research Applications
SY-LB-57 has a wide range of scientific research applications. In chemistry, it is used to study the signaling pathways of bone morphogenetic proteins . In biology, SY-LB-57 is utilized to investigate cell proliferation and differentiation, particularly in the context of bone and tissue regeneration . In medicine, this compound shows promise in the treatment of bone fractures and pulmonary arterial hypertension . Additionally, SY-LB-57 is being explored for its potential in wound healing and the suppression of scar formation .
Mechanism of Action
The mechanism of action of SY-LB-57 involves the activation of bone morphogenetic protein receptor signaling pathways . Upon binding to the receptor, SY-LB-57 induces the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression . The compound also activates non-canonical pathways, including the PI3K/Akt, ERK, p38, and JNK pathways . These pathways collectively contribute to the compound’s effects on cell proliferation and differentiation .
Comparison with Similar Compounds
SY-LB-57 is similar to other indolyl-benzimidazole compounds, such as SY-LB-35 . Both compounds are potent activators of bone morphogenetic protein receptor signaling and induce similar cellular responses . SY-LB-57 has shown a higher potency in stimulating cell proliferation and inducing cell cycle shifts . This makes SY-LB-57 a unique and valuable compound for research in bone and tissue regeneration .
Similar Compounds::Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H13N3O/c1-20-11-6-7-12-10(8-11)9-15(17-12)16-18-13-4-2-3-5-14(13)19-16/h2-9,17H,1H3,(H,18,19) |
InChI Key |
CKMZAHNTGUKLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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